Product packaging for Thevetin(Cat. No.:CAS No. 11018-93-2)

Thevetin

Cat. No.: B085951
CAS No.: 11018-93-2
M. Wt: 859 g/mol
InChI Key: GZVMBXDQUQRICT-TZNWHQCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thevetin refers to a group of poisonous cardiac glycosides, primarily this compound A and this compound B, obtained from the seeds and other parts of the yellow oleander plant ( Thevetia peruviana ) . These compounds are known for their potent digitalis-like activity, exerting their effects by inhibiting the sodium-potassium adenosine-triphosphatase (Na+/K+ ATPase) pump on cardiomyocytes . This inhibition leads to increased intracellular sodium and serum potassium concentrations, resulting in negative chronotropic and positive inotropic effects on the heart . Historically, this compound was investigated for its potential therapeutic use in cardiac insufficiency, but it was found to have a narrow therapeutic index and significant adverse effects, including severe gastrointestinal irritation, which limited its clinical development . Ingestion of parts of the Thevetia peruviana plant can cause severe poisoning in humans and animals, with symptoms including nausea, vomiting, abdominal pain, diarrhea, cardiac arrhythmias, and hyperkalemia, which can be fatal . Due to its mechanism of action, this compound remains a compound of interest in toxicological and pharmacological research. Studies have also explored the cytotoxic properties of related cardenolides, such as Peruvoside, against various cancer cell lines, suggesting potential research avenues in oncology . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H66O18 B085951 Thevetin CAS No. 11018-93-2

Properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-3-[(2S,3R,4R,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H66O18/c1-18-35(60-38-33(50)31(48)29(46)26(59-38)17-55-37-32(49)30(47)28(45)25(15-43)58-37)36(53-4)34(51)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20+,21-,22?,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34+,35+,36+,37+,38-,39+,40-,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVMBXDQUQRICT-TZNWHQCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H66O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

859.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11018-93-2
Record name Thevetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011018932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thevetin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.124
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Phytochemical Characterization and Advanced Isolation Methodologies of Thevetin

Botanical Origin and Species-Specific Phytochemical Variation

Thevetia peruviana (Syn. Cascabela thevetia, Thevetia neriifolia) as a Primary Source

Thevetin is primarily isolated from the plant Thevetia peruviana, an evergreen shrub or small tree belonging to the Apocynaceae family. ijpsr.comresearchgate.net This plant is also known by its synonyms, Cascabela thevetia and Thevetia neriifolia. usf.edugoogle.com Native to tropical America, Thevetia peruviana is now widely cultivated in tropical and subtropical regions around the world as an ornamental plant. prota4u.orgrjppd.org

This compound itself is not a single compound but a mixture of cardiac glycosides, principally this compound A and this compound B (also known as cerberoside). prota4u.orgha.org.hkjournalijar.com this compound B is often the more abundant of the two, with some sources indicating a 2:1 ratio of this compound B to this compound A in the seeds. prota4u.orgprota4u.org These compounds are cardenolides, characterized by a steroid nucleus and a five-membered lactone ring. prota4u.org The plant produces these toxins in a milky sap found throughout its structure. researchgate.netnih.gov

Comparative Analysis of this compound Profiles Across Different Plant Organs (Seeds, Leaves, Bark, Flowers)

All parts of the Thevetia peruviana plant contain cardiac glycosides, including this compound, making the entire plant a source of these compounds. researchgate.netmagnascientiapub.comresearchgate.net However, the concentration and specific profile of these glycosides vary significantly between different plant organs. The seeds, particularly the kernels, are consistently reported to have the highest concentration of this compound and are considered the primary source for its extraction. ijpsr.comprota4u.orgha.org.hkprota4u.org

The major glycoside found in the seed kernels is this compound. ijpsr.comjournalijar.com Other related cardiac glycosides identified in the seeds include neriifolin, peruvoside, thevetoxin, and ruvoside. researchgate.netresearchgate.net The leaves also contain a range of compounds, including flavonol glycosides, but the concentration of this compound is generally lower than in the seeds. prota4u.orgjournalijar.com The bark is another source, containing cardenolide glycosides such as neriifolin, thevefolin, and peruvoside. ijpsr.com While flowers also contain cardiac glycosides, they are less frequently cited as a primary source for extraction compared to the seeds. journalijar.com

Table 1: Distribution of this compound and Related Cardenolides in Thevetia peruviana

Plant Organ Presence of this compound Other Notable Cardenolides Relative Concentration of this compound
Seeds/Kernels Major Component (this compound A & B) ha.org.hkjournalijar.com Neriifolin, Peruvoside, Thevetoxin, Acetylneriifolin journalijar.comresearchgate.net Highest prota4u.orgprota4u.org
Leaves Present journalijar.com Flavonol glycosides, Iridoid glucosides ijpsr.comprota4u.org Lower than seeds
Bark Present Neriifolin, Thevefolin, Peruvoside ijpsr.com Lower than seeds
Flowers Present Hesperitin-7-glucoside journalijar.com Lower than seeds

| Latex (Sap) | Present researchgate.net | this compound researchgate.net | Variable |

State-of-the-Art Extraction Techniques for this compound and Related Cardenolides

The extraction of this compound and other cardenolides from Thevetia peruviana involves multi-step processes designed to separate these polar compounds from the lipid-rich plant matrix, especially the seeds.

Optimized Solvent-Based Extraction Protocols (e.g., Maceration, Ethanol, Methanol, Chloroform)

Solvent-based extraction is the conventional approach for isolating this compound. A common initial step involves defatting the crushed seed kernels with a non-polar solvent like n-hexane or ether to remove the high concentration of fatty oils, which can be over 60% of the kernel's weight. google.comjournalijar.commdpi.com

Following defatting, the remaining plant material (the marc) is extracted with polar solvents. Alcohols such as methanol and ethanol are highly effective. google.comresearchgate.net Studies have shown that aqueous alcohol mixtures, specifically 70% or 80% aqueous alcohol, result in a low residual glycoside content in the meal. researchgate.net An 80% methanol/ethanol mixture (in an 8:2 ratio) has been identified as being particularly optimal for reducing the cardiac glycoside content from the seed meal. researchgate.netslideshare.net The process typically involves soaking the defatted meal in the solvent, sometimes overnight, followed by filtration. core.ac.uk Other solvents like chloroform and ethyl acetate have also been used in these extraction schemes. researchgate.net

Table 2: Efficacy of Different Solvents in this compound Extraction

Solvent/Solvent System Efficacy Notes
Methanol High Effective in extracting polar glycosides after defatting. google.comresearchgate.net
Ethanol High Similar efficacy to methanol; often used in aqueous mixtures. researchgate.netresearchgate.net
80% Methanol/Ethanol (8:2) Very High Reported as an optimal mixture for removing cardiac glycosides. researchgate.netslideshare.net
Chloroform Moderate Can be used in fractionation protocols. researchgate.net

| n-Hexane / Ether | Low (for this compound) | Primarily used for initial defatting of the seeds. google.commdpi.com |

Accelerated Solvent Extraction (ASE) for Enhanced Recovery

Accelerated Solvent Extraction (ASE) represents a more advanced and efficient method for isolating cardiac glycosides from Thevetia peruviana seeds. researchgate.net ASE utilizes elevated temperatures and pressures, which increases the efficiency and speed of the extraction process compared to traditional maceration techniques. This method allows for a more exhaustive extraction of the target compounds while reducing solvent consumption and extraction time. researchgate.net The use of ASE has been successfully applied to develop a new isolation method for a range of thevetia glycosides, facilitating their quantification and toxicological assessment. researchgate.net

High-Resolution Purification Strategies for this compound Variants

After the initial crude extraction, several high-resolution techniques are employed to purify this compound and separate its constituent variants, this compound A and this compound B.

A classical purification strategy involves fractional precipitation. In this method, the alcoholic extract is carefully treated with a solvent in which this compound is insoluble, such as ether. google.com The ether is added in small portions, causing this compound to precipitate out of the solution. The resulting crude precipitate is then collected and subjected to repeated recrystallization, often from 75% to 90% isopropyl alcohol, to achieve a high degree of purity. google.com

For separating the different this compound variants, multistage extraction apparatuses have been utilized. These systems can effectively partition this compound A and this compound B based on their distribution coefficients between two immiscible solvent phases, allowing for their separation with low solvent consumption. researchgate.net

For analytical purposes and sample preparation prior to quantification, Solid Phase Extraction (SPE) has proven to be an effective method. researchgate.netnih.gov SPE allows for the cleanup and concentration of this compound from complex mixtures, which is a crucial step for sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) used to identify and quantify this compound variants in biological samples. ha.org.hknih.gov

Preparative High-Performance Liquid Chromatography (HPLC) for Isolation of Pure Standards

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely utilized technique for the isolation of pure natural products like this compound. springernature.com This method is distinguished from other column chromatography techniques by its use of stationary phase particles with a small diameter, typically 3–10 µm, which are packed into a uniform column bed. springernature.com This configuration results in a very high total surface area for solute interaction, granting HPLC superior resolving power. springernature.com Although the small particle size requires high pressure to move the solvent through the column, the high resolution makes it ideal for separating complex mixtures. springernature.com

In the context of this compound, HPLC has been instrumental in separating various cardiac glycosides. For instance, HPLC analysis of extracts from Thevetia peruviana leaves has been used to detect and quantify polyphenolic compounds, demonstrating the technique's utility in profiling the chemical constituents of the plant. nih.govrsc.org The method's adaptability allows for both analytical and preparative scale work, making it possible to isolate sufficient quantities of pure this compound standards for subsequent spectroscopic analysis. springernature.com

Solid Phase Extraction (SPE) as a Sample Preparation and Pre-Purification Method

Solid Phase Extraction (SPE) serves as an effective and popular method for sample preparation and pre-purification prior to chromatographic analysis. researchgate.netnih.gov This technique isolates analytes from a solution by utilizing a solid phase and a liquid phase. nih.gov For compounds like this compound, SPE is particularly useful as a "clean-up" procedure. nih.govnih.gov For example, in the analysis of this compound B in human serum, SPE was proven to be an effective sample preparation method with a recovery rate higher than 94%. researchgate.netnih.gov

The process typically involves preconditioning the SPE column, loading the sample, washing away impurities, and finally eluting the target compounds. nih.gov This method is advantageous for its ability to concentrate the analyte and remove interfering substances from the complex matrix of a biological or plant extract. researchgate.netnih.gov The direct SPE protocol offers significant benefits over traditional liquid-liquid extraction, including higher extraction efficiencies and reliability, making it a rapid method for quantitative analysis. nih.gov

Advanced Spectroscopic and Spectrometric Approaches for Structural Elucidation

Following isolation, the definitive identification and structural characterization of this compound and its analogues are accomplished through a combination of sophisticated spectroscopic and spectrometric techniques. These methods provide detailed information about molecular weight, elemental composition, fragmentation patterns, and the precise arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive, atomic-resolution structure determination of complex organic molecules like this compound. nih.govnih.gov NMR can provide a distinct signal for each atom in a molecule, and these signals can be characterized to provide distance and orientation constraints, which are then used to build a three-dimensional structure. nih.gov Both ¹H NMR, which provides information on the position of protons, and ¹³C NMR are employed.

The process of elucidating a new natural product's structure is often challenging, requiring the acquisition of various analytical data, including NMR spectra, immediately after purification to prevent degradation. springernature.com For complex molecules, two-dimensional (2D) heteronuclear NMR maps (like ¹H-¹³C and ¹H-¹⁵N) can overcome the challenges of signal overlap found in traditional one-dimensional proton-based NMR, allowing for unambiguous signal assignment and structural verification. nih.gov These advanced NMR techniques were crucial in revealing the complete structures of six thevetia glycosides, including the newly identified this compound C and acetylthis compound C. nih.gov

High-Resolution Mass Spectrometry (MS, ESI-MS, Q-TOF MS/MS, LC-ESI⁺-MS/MS) for Molecular Fingerprinting and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and molecular weight of compounds with high accuracy. nih.gov Techniques such as Electrospray Ionization (ESI-MS) are particularly suited for analyzing polar and non-volatile compounds like cardiac glycosides. nih.gov

Quadrupole Time-of-Flight (Q-TOF) tandem mass spectrometry (MS/MS) is used for detailed fragmentation analysis. nih.govmdpi.com This method provides a molecular fingerprint of a compound by breaking it down into smaller, charged fragments. The resulting fragmentation pattern is unique to the molecule's structure. For example, Q-TOF MS/MS analysis of this compound A as a sodium adduct ([M+Na]⁺) with a mass-to-charge ratio (m/z) of 895.35 revealed specific fragments corresponding to the loss of sugar units and the aglycone itself. mdpi.com This detailed fragmentation data is vital for confirming the identity of known glycosides and elucidating the structures of new ones. nih.govnih.gov A sensitive liquid chromatography tandem mass spectrometry (LC-ESI⁺-MS/MS) procedure has been developed for the identification and quantification of this compound B in human serum. researchgate.netnih.govkisti.re.kr

Table 1: High-Resolution Mass Spectrometry Fragmentation Data for this compound A
Parent Ion (m/z)Fragment Ion (m/z)InterpretationReference
895.35 [M+Na]⁺733.26[M − D-Glc + Na + H₂O]⁺ (Loss of one glucose unit) mdpi.com
895.35 [M+Na]⁺507.09[M + Na − Cannogenin]⁺ (The trisaccharide moiety) mdpi.com
895.35 [M+Na]⁺411.17[Cannogenin + Na]⁺ (The aglycone moiety) mdpi.com

Chromatographic-Mass Spectrometric Coupling (GC/MS, LC-MS) for Comprehensive Profiling of this compound Mixtures and Aglycones

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful tool for the comprehensive analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC/MS) is effective for separating volatile organic compounds. However, cardiac glycosides like this compound are generally polar and non-volatile. nih.gov Therefore, a preliminary step of acid hydrolysis is often required to cleave the sugar moieties, yielding the more volatile aglycones which can then be analyzed by GC/MS. nih.gov This approach has been successfully used to identify the aglycones of thevetia glycosides. nih.govresearchgate.net

Biosynthetic Pathways and Metabolic Engineering of Thevetin

De Novo Elucidation of Cardenolide Biosynthetic Pathways in Thevetia Species

The elucidation of the biosynthetic pathway of cardenolides like thevetin in Thevetia species has been advanced through the comparative analysis of chemical profiles in different stages of plant development, particularly in the seeds.

This compound is not a single compound but a group of related triglycosides, primarily this compound A, this compound B, and this compound C. nih.gov These variants share the same sugar chain but differ in their steroidal core, or aglycone. nih.gov Through methods such as acid hydrolysis, which cleaves the sugar moieties, three primary aglycones have been characterized in Thevetia thevetioides seeds: cannogenin (B1252837), digitoxigenin, and yccotligenin. nih.gov

This compound A is composed of the aglycone cannogenin, this compound B contains digitoxigenin, and this compound C possesses yccotligenin. nih.gov Studies comparing immature and mature seeds suggest a biosynthetic progression. Immature seeds show a high concentration of monoglycosides (like neriifolin and peruvosides A, B, and C) and diglycosides (thevebiosides A, B, and C). nih.gov The presence of these simpler glycosides in immature seeds suggests they may serve as biosynthetic precursors to the more complex triosides, such as thevetins, which are predominant in mature seeds. nih.gov

Table 1: this compound Variants and Their Aglycone Cores

This compound Variant Aglycone
This compound A Cannogenin
This compound B Digitoxigenin

The formation of this compound from its aglycone requires a series of glycosylation steps, catalyzed by enzymes known as glycosyltransferases (GTs). nih.gov These enzymes mediate the transfer of sugar moieties from activated nucleotide-diphosphate sugars to the aglycone, creating a specific glycosidic bond. nih.gov

In the case of thevetins found in Thevetia thevetioides, the glycoside patterns typically feature the monosaccharide L-thevetose attached first to the aglycone. nih.govresearchgate.net This is followed by the addition of glucose units to form di- or trisaccharides. nih.govresearchgate.net For instance, this compound is a triglycoside, indicating three sugar units are attached to the aglycone. nih.gov The complete sugar chain for this compound consists of L-thevetose and two glucose residues. nih.gov While the specific glycosyltransferases responsible for each step in this compound biosynthesis in Thevetia have not been fully isolated and characterized, their activity is evident from the consistent and specific sugar patterns observed across the different this compound variants. nih.govresearchgate.net

Thevetia seeds are rich in enzymes capable of hydrolyzing the complex glycosides they contain. nih.gov When defatted seed powder is incubated with water, these enzymes become active and can systematically cleave the sugar residues from this compound. nih.gov

The enzymatic hydrolysis of this compound, which has digitoxigenin as its aglycone base (this compound B), leads to the formation of neriifolin. nih.gov This process involves the hydrolytic elimination of two glucose residues. nih.gov this compound first cleaves into thevebioside (a diglycoside) and one molecule of D-glucose under milder enzymatic conditions. nih.gov Subsequent enzymatic treatment of thevebioside removes the second glucose molecule, yielding neriifolin, which is the monoglycoside (digitoxigenin + L-thevetose). nih.gov Therefore, neriifolin represents the glucose-free portion of this compound. nih.gov These degradation products, also found naturally in immature seeds, provide further evidence for their role as intermediates or precursors in the biosynthetic pathway. nih.gov

Transcriptomic and Proteomic Insights into this compound Biosynthesis Regulation

To understand the genetic regulation of this compound production, researchers have turned to transcriptomic analysis, which examines the complete set of RNA transcripts in a cell. This approach provides a snapshot of the genes that are actively being expressed under specific conditions.

A significant advancement in understanding the molecular basis of this compound biosynthesis has come from the de novo transcriptome sequencing of Thevetia peruviana cell suspension cultures. nih.govfrontiersin.orgjove.comnih.gov In these studies, the application of methyl jasmonate (MeJA), a known elicitor that activates secondary metabolite production in plants, was used to stimulate the biosynthesis of compounds including cardiac glycosides. nih.govfrontiersin.orgjove.comnih.govresearchgate.net

By comparing the gene expression profiles of MeJA-treated cells with untreated control cells, researchers were able to identify a large number of differentially expressed genes. nih.govnih.gov The analysis of the T. peruviana transcriptome, comprising a total of 83,126 unigenes, revealed that MeJA treatment led to the upregulation of genes involved in the glycolytic pathway, which supplies the necessary energy and metabolic precursors for secondary metabolite synthesis. nih.govjove.comnih.govresearchgate.net More specifically, key genes involved in the biosynthetic pathways of cardiac glycosides were significantly upregulated in response to MeJA. nih.govjove.comresearchgate.net This transcriptomic data provides a valuable genetic resource for future functional genomics and metabolic engineering efforts aimed at enhancing the production of pharmacologically important compounds like this compound. nih.govjove.comnih.govresearchgate.net

Transcriptomic analysis of MeJA-treated T. peruviana cells has successfully identified several key genes whose expression is significantly increased, correlating with the enhanced accumulation of cardiac glycosides. nih.govjove.comresearchgate.net These genes are involved in the early stages of the terpenoid backbone biosynthesis, which provides the steroidal precursors for the aglycones.

The upregulated genes include those from the methylerythritol phosphate (MEP) pathway, which produces the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov Key identified genes that were upregulated in response to MeJA treatment are detailed below. nih.govjove.comresearchgate.net

Table 2: Upregulated Genes in T. peruviana Cardiac Glycoside Biosynthesis

Gene Abbreviation Gene Name (Putative) Role in Biosynthesis
ISPF Isonitrile synthase F Involved in the MEP pathway for isoprenoid precursor synthesis.
TPS Terpene synthase Catalyzes the formation of various terpene structures from isoprenoid precursors.
SQS1 Squalene synthase 1 A key enzyme in the biosynthesis of triterpenoids, catalyzing the first committed step in sterol biosynthesis.
IPP2 Isopentenyl-diphosphate Delta-isomerase 2 Interconverts the isoprenoid precursors IPP and DMAPP.
CYP710A3 Cytochrome P450 family 710 subfamily A member 3 Cytochrome P450 enzymes are critical for the modification (e.g., hydroxylation) of the steroid skeleton.
SCL14 Scarecrow-like protein 14 A type of transcription factor that can regulate metabolic pathways.

| DWF1 | Dwarf1/Sterol C-24 reductase | Involved in brassinosteroid biosynthesis, which shares precursors with cardenolides. |

The upregulation of these specific genes provides strong evidence for their involvement in the biosynthesis of cardiac glycosides like this compound in T. peruviana. nih.govjove.com This knowledge opens avenues for targeted metabolic engineering, where the expression of such key genes could be manipulated to increase the yield of desired compounds. nih.gov

Table of Mentioned Compounds

Compound Name
Acetylthis compound B
Cannogenin
Digitoxigenin
Dimethylallyl diphosphate (DMAPP)
Isopentenyl diphosphate (IPP)
Neriifolin
Peruvoside A
Peruvoside B
Peruvoside C
Thevebioside
Thevebioside A
Thevebioside B
Thevebioside C
This compound
This compound A
This compound B
This compound C

Role of Plant Hormones (e.g., Methyl Jasmonate, Salicylic Acid) as Elicitors in Regulating Biosynthesis

Plant hormones, particularly Methyl Jasmonate (MeJA) and Salicylic Acid (SA), function as key signaling molecules that regulate plant defense responses, often leading to the enhanced biosynthesis of secondary metabolites. nih.govmdpi.com These compounds act as elicitors, which, when introduced to plant cell systems in small concentrations, can initiate or improve the production of specific metabolites. nih.govnih.gov In cultures of Thevetia peruviana, the plant responsible for producing this compound, both MeJA and SA have been shown to stimulate the production of various secondary metabolites, including phenolic compounds and flavonoids. nih.govresearchgate.net

Jasmonates and salicylic acid are known to be involved in signaling pathways that respond to both biotic and abiotic stress. nih.gov Their application can induce catalytic reactions by specific enzymes involved in the biosynthetic pathways of secondary metabolites. nih.gov Research on Thevetia peruviana cell suspension cultures has demonstrated that elicitation with MeJA and SA significantly increases the production of phenolic compounds, flavonoids, and antioxidants. researchgate.net

Studies have shown that the effect of these elicitors is dependent on concentration and the timing of application. For instance, in one study, the highest levels of phenolic compounds and antioxidant activity were observed in T. peruviana cultures treated with 3 μM MeJA at 96 hours post-elicitation, representing a 49.25% and 66.28% increase, respectively, compared to control cultures. nih.gov This suggests a direct relationship between the application of these elicitors and the upregulation of biosynthetic pathways. nih.gov The flavonoid biosynthetic process is known to be complex and is affected by various plant hormones, including MeJA and SA. researchgate.net While these studies focus on phenolic compounds and flavonoids, the general upregulation of secondary metabolism pathways by these elicitors indicates a strong potential for their use in modulating the biosynthesis of other complex metabolites like the cardiac glycoside this compound.

Effect of Elicitors on Secondary Metabolite Production in Thevetia peruviana Cell Cultures
Elicitor TreatmentMeasured CompoundFold Increase vs. ControlReference
3 μM MeJAPhenolic Compounds (PCC)1.49 nih.gov
3 μM MeJAAntioxidant Activity (AA)1.66 nih.gov
3 μM MeJAFlavonoid Content (FC)2.55 nih.gov

Regulation by Transcription Factors (e.g., bHLH, MYB, bZIP, WRKY, ERF)

The biosynthesis of complex secondary metabolites like this compound is tightly regulated at the genetic level by transcription factors (TFs). These proteins bind to specific DNA sequences in the promoter regions of genes, thereby controlling their rate of transcription. nih.govsemanticscholar.org Several major families of transcription factors, including bHLH, MYB, bZIP, WRKY, and ERF, are known to play crucial roles in orchestrating plant responses to stress and regulating metabolic pathways. nih.govresearchgate.net

As molecular switches, a single transcription factor can regulate a whole cluster of downstream genes, making them powerful tools for genetic manipulation of complex traits. nih.gov

MYB proteins represent one of the largest TF families in plants and are well-documented for their involvement in controlling secondary metabolism, plant development, and abiotic stress responses. nih.govresearchgate.net

bHLH transcription factors are also key regulators, known to be involved in the secondary metabolic network, including controlling the transcriptional regulation of flavonoid and anthocyanin biosynthesis. nih.gov They can also participate in plant hormone-mediated growth and development. mdpi.com

WRKY, bZIP, and ERF (Ethylene Response Factor) TFs are central components of signaling pathways related to defense and stress responses. semanticscholar.orgnih.gov The activation of these pathways is often linked to the production of secondary metabolites as a defense mechanism. researchgate.net

While direct research linking these specific transcription factor families to the regulation of this compound biosynthesis is limited, their established roles in controlling the production of other secondary metabolites, including flavonoids and terpenoids (cardiac glycosides are terpenoid derivatives), strongly suggest their involvement. nih.gov The expression of genes in the this compound biosynthetic pathway is likely controlled by a complex regulatory network involving the interplay of these and other transcription factors, which are in turn activated by developmental cues and external stimuli, such as the plant hormones discussed previously. semanticscholar.org

Biotechnological Approaches for Modulating this compound Production

Establishment and Optimization of In Vitro Plant Cell and Callus Cultures for this compound Biosynthesis

Plant tissue culture presents a viable alternative to whole plant cultivation for the consistent and controlled production of valuable secondary metabolites. vtt.finih.gov For Thevetia peruviana, in vitro systems, including callus and cell suspension cultures, have been successfully established as a platform for producing its bioactive compounds. researchgate.net

The process typically begins with the induction of callus, an undifferentiated mass of plant cells, from a sterile piece of the plant, known as an explant (e.g., leaf or stem tissue). nih.govnih.gov The explants are cultured on a solid nutrient medium, such as Murashige and Skoog (MS) or Schenk and Hildebrandt (SH) medium, supplemented with plant growth regulators. researchgate.netnih.gov A specific balance of auxins (like 2,4-Dichlorophenoxyacetic acid) and cytokinins (like kinetin) is essential to stimulate cell division and callus formation. nih.govresearchgate.net

Once a friable (crumbly) callus is established, a cell suspension culture can be initiated by transferring the callus tissue into a liquid nutrient medium and placing it on an orbital shaker. researchgate.netnih.gov This agitation provides aeration and maintains the cells in a suspended state. The optimization of these cultures for biomass growth and metabolite production involves manipulating various factors, including the composition of the nutrient medium, the type and concentration of plant growth regulators, and physical parameters like light and temperature. researchgate.netmdpi.com Studies on T. peruviana have successfully established these culture systems, which show a phytochemical profile similar to that of the parent plant, confirming the presence of key secondary metabolites like cardiac glycosides, phenols, and flavonoids. researchgate.net

Elicitation Strategies to Enhance this compound Accumulation in Cell Cultures

Elicitation is one of the most effective biotechnological strategies for boosting the production of secondary metabolites in plant cell cultures. nih.govresearchgate.netnih.gov This technique involves the addition of small amounts of substances (elicitors) to the culture medium, which trigger a defense or stress response in the cells, thereby stimulating the synthesis and accumulation of target compounds. nih.govresearchgate.net

For Thevetia peruviana cultures, elicitation with plant hormones like Methyl Jasmonate (MeJA) and Salicylic Acid (SA) has been shown to significantly enhance the production of secondary metabolites. researchgate.net The effectiveness of elicitation depends on several factors that must be optimized, including the choice of elicitor, its concentration, the growth phase of the culture at the time of application, and the duration of exposure. nih.govmdpi.com

Research has demonstrated a time- and concentration-dependent response to these elicitors in T. peruviana cell suspensions. nih.govnih.gov For example, adding 3 μM MeJA to cultures on the 4th day of growth and harvesting after 96 hours resulted in a significant increase in phenolic and flavonoid content compared to non-elicited control cultures. nih.gov Similarly, treatments with 100 μM SA have also been shown to increase the production of specific metabolites. nih.gov These findings highlight that a carefully optimized elicitation strategy can be a powerful tool to significantly increase the yield of desired compounds from T. peruviana cell factories, providing a promising avenue for enhancing this compound accumulation.

Optimization of Elicitation in Plant Cell Cultures
Parameter for OptimizationDescriptionSignificanceReference
Elicitor TypeChoice between different biotic (e.g., MeJA, yeast extract) or abiotic (e.g., heavy metal salts) elicitors.Different elicitors trigger different signaling pathways, leading to varied metabolic responses. nih.govnih.gov
Elicitor ConcentrationThe amount of elicitor added to the culture medium.Too low a concentration may not induce a response, while too high a concentration can be toxic to the cells. mdpi.comnih.gov
Timing of ElicitationThe specific growth phase (e.g., early exponential, late exponential) when the elicitor is added.Cellular metabolic activity and responsiveness to stimuli change throughout the growth cycle. mdpi.com
Duration of ExposureThe length of time the cells are in contact with the elicitor before harvesting.Metabolite accumulation is a dynamic process that occurs over time following the initial stimulus. nih.govnih.gov

Mathematical and Mechanistic Modeling of Cellular Metabolism and Metabolite Production in Plant Cell Cultures

Understanding the complex metabolic networks within plant cells is crucial for optimizing the production of secondary metabolites. researchgate.net Mathematical and mechanistic modeling provides a powerful tool to analyze and predict the behavior of these intricate biological systems. nih.govnih.gov For Thevetia peruviana, a mechanistic model has been developed to predict the dynamic behavior of its plant cell cultures. researchgate.netnih.gov

This model is the first of its kind for this species and provides a detailed representation of cellular processes. researchgate.netnih.gov It includes 28 metabolites, 33 metabolic reactions, and 61 parameters, encompassing the central carbon metabolism, nutrient uptake, and biomass production. researchgate.netnih.gov Such structured models are based on nonlinear ordinary differential equations derived from mass balance principles. researchgate.net

By using this model, researchers can perform analyses of metabolic fluxes, which reveal how nutrients like glucose, fructose, and phosphates are utilized and channeled into different metabolic routes. researchgate.netnih.gov This analysis can identify the main pathways that promote biomass production and can pinpoint potential bottlenecks in the synthesis of secondary metabolites. nih.gov Furthermore, these models can be used for multi-objective optimization to determine the ideal initial concentrations of substrates and biomass to maximize the productivity of the cell culture. researchgate.net This systems-level understanding is invaluable for rationally designing and optimizing large-scale biotechnological production processes for compounds like this compound. nih.gov

Prospects for Metabolic Engineering of this compound Pathways

Metabolic engineering offers promising prospects for significantly enhancing the production of valuable plant secondary metabolites like this compound. nih.gov This discipline involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a specific substance. nih.gov While successes have been notable in microorganisms, applying these techniques to complex plant pathways remains a key area of development. nih.govnih.gov

Several strategies could be envisioned for engineering the this compound pathway:

Overexpression of Key Biosynthetic Genes: Identifying and overexpressing the genes that code for rate-limiting enzymes in the this compound biosynthetic pathway could increase the metabolic flux towards the final product. nih.gov

Pathway Reconstruction in Microbial Hosts: The entire biosynthetic pathway for this compound could potentially be transferred into a microbial host like E. coli or yeast. nih.gov This approach allows for rapid growth and easier scalability but can be challenging due to the complexity of plant enzymes and the need to replicate the correct intracellular environment. nih.gov The assembly of such "chimeric pathways" by combining genes from different organisms is a powerful, though complex, strategy. mdpi.com

Transcription Factor Engineering: Modifying the expression of key transcription factors that regulate the this compound pathway could simultaneously upregulate all the necessary genes for its biosynthesis, providing a powerful method for pathway-wide control. nih.gov

The continued decline in the cost of gene synthesis, coupled with advanced bioinformatics tools for gene discovery, will likely accelerate the application of these metabolic engineering strategies, paving the way for the high-level production of complex plant-derived pharmaceuticals like this compound in engineered systems. nih.gov

Mechanistic Investigations of Thevetin S Biological Activities in Pre Clinical Models

Cellular and Molecular Mechanisms of Action: Focus on Na+/K+-ATPase Inhibition

Thevetin's biological effects are primarily initiated through its interaction with the Na+/K+-ATPase, also known as the sodium-potassium pump. This enzyme is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process vital for numerous cellular functions.

This compound is a known inhibitor of the Na+/K+-ATPase. Like other cardiac glycosides, it is understood to bind to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. This binding is highly specific and is a hallmark of the cardiac glycoside class of compounds. The interaction between cardiac glycosides and the Na+/K+-ATPase is a complex process that can be influenced by the conformational state of the enzyme. High-affinity binding is generally associated with the phosphorylated E2P conformation of the pump.

While the general mechanism of cardiac glycoside binding to the Na+/K+-ATPase is well-established, detailed kinetic studies and molecular dynamics simulations specifically for this compound are not as extensively documented as for other cardiac glycosides like ouabain and digoxin. However, the functional consequence of this compound's binding is the inhibition of the pump's ion-translocating activity. This inhibition disrupts the sodium and potassium gradients across the cell membrane, leading to an increase in intracellular sodium concentration.

The inhibition of Na+/K+-ATPase by cardiac glycosides is known to initiate a series of downstream signaling events that are independent of the changes in intracellular ion concentrations. This signaling function of the Na+/K+-ATPase is often mediated through its interaction with neighboring proteins in the plasma membrane, forming a signaling complex or "signalosome". A key player in this signaling cascade is the non-receptor tyrosine kinase Src.

Upon binding of a cardiac glycoside to the Na+/K+-ATPase, a conformational change is thought to occur, leading to the activation of Src. Activated Src can then transactivate the epidermal growth factor receptor (EGFR), initiating a cascade of downstream signaling pathways, including the Ras/Raf/MEK/ERK pathway. These pathways are crucial regulators of cell growth, proliferation, and survival. While this signaling paradigm is well-studied for cardiac glycosides like ouabain, specific preclinical studies detailing the activation of the Src/EGFR/ERK pathway as a direct consequence of this compound binding to the Na+/K+-ATPase are limited.

Elucidating this compound's Impact on Cellular Proliferation and Programmed Cell Death

The disruption of Na+/K+-ATPase function and the initiation of downstream signaling by this compound can have profound effects on cell fate, including the induction of programmed cell death, or apoptosis. Apoptosis is a tightly regulated process that plays a critical role in development and tissue homeostasis by eliminating damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.

The extrinsic apoptotic pathway is initiated by the binding of death ligands to their corresponding death receptors on the cell surface. Two such important death receptors are Death Receptor 4 (DR4) and Death Receptor 5 (DR5), which are activated by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). Upregulation of DR4 and DR5 expression can sensitize cancer cells to TRAIL-induced apoptosis.

Currently, there is a lack of specific preclinical studies that have investigated the effect of isolated this compound on the expression of DR4 and DR5 at either the mRNA or protein level.

Preclinical evidence suggests that extracts from Thevetia peruviana, which contain this compound as a major bioactive component, can induce apoptosis through both the intrinsic and extrinsic pathways. The extrinsic pathway is triggered by the activation of death receptors, leading to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8. The intrinsic pathway, on the other hand, is initiated by various cellular stresses and converges at the mitochondria, leading to the release of cytochrome c and the activation of initiator caspase-9. Both pathways ultimately converge on the activation of executioner caspases, such as caspase-3.

While studies on Thevetia peruviana extracts provide strong indications, further research using purified this compound is necessary to definitively attribute the activation of both apoptotic pathways to this specific cardiac glycoside.

The execution phase of apoptosis is characterized by the activation of a cascade of proteases called caspases. Initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), activate executioner caspases, primarily caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.

One of the key substrates of caspase-3 is Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. Studies involving ethanolic extracts of Thevetia peruviana flowers have demonstrated the potential to activate the caspase cascade, leading to PARP cleavage in human cervical cancer cells. This suggests that components of the extract, such as this compound, are capable of inducing these apoptotic events. However, direct evidence from studies using isolated this compound is needed to confirm its specific role in the activation of caspase-3, caspase-8, and the subsequent cleavage of PARP.

Mitodepressive Effects on Cell Division and Cell Cycle Modulation

This compound and extracts of Thevetia peruviana have demonstrated the ability to interfere with cell division, a process fundamental to growth and proliferation. The Allium cepa (onion) root tip assay, a well-established model for assessing cytotoxicity and genotoxicity, has been instrumental in revealing these effects.

In a study investigating the antimitotic activity of a methanolic extract of T. peruviana fruit, a significant, concentration-dependent decrease in the mitotic index of Allium cepa root tip cells was observed. jddtonline.info The mitotic index, which is the ratio of dividing cells to the total number of cells, is a key indicator of cell proliferation. A reduction in this index suggests an inhibition of cell division. The study found that as the concentration of the extract increased, the suppression of mitosis became more pronounced, indicating a potent inhibitory and mitodepressive effect on the meristematic cells of Allium cepa. jddtonline.info

Further research has indicated that the cytotoxic effects of compounds from Thevetia peruviana can lead to a reduction in the number of dividing cells by preventing DNA synthesis. semanticscholar.org Some studies on other compounds have shown that a decrease in mitotic activity can be due to the inhibition of DNA synthesis or a blockage in the G2 phase of the cell cycle, which prevents cells from entering mitosis. semanticscholar.org Additionally, secondary metabolites from T. peruviana have been reported to exhibit anticancer activity through the induction of cell cycle arrest in the G2/M phase. researchgate.net

Interactive Table: Effect of Thevetia peruviana Fruit Extract on Mitotic Index in Allium cepa Root Tips

Treatment Group Concentration Mitotic Index (%)
Control (Phosphate Buffer) - (Value not specified in source)
Methotrexate (Standard) 0.1 mg/mL (Lowest value, indicating highest activity)
T. peruviana Extract 0.1 mg/mL (Value higher than Methotrexate)
T. peruviana Extract 0.5 mg/mL (Value lower than 0.1 mg/mL)
T. peruviana Extract 1.0 mg/mL (Value lower than 0.5 mg/mL)
T. peruviana Extract 1.5 mg/mL (Value lower than 1.0 mg/mL)

(Data derived from a graphical representation indicating a dose-dependent decrease in mitotic index. Specific numerical values were not provided in the source material.) jddtonline.info

Mechanistic Insights into this compound's Anti-inflammatory and Antioxidant Properties

This compound's potential as an anti-inflammatory and antioxidant agent is an area of growing interest. While direct studies on the isolated compound are limited, research on extracts of Thevetia peruviana, where this compound is a major constituent, provides valuable insights into its mechanisms of action. These mechanisms include the modulation of inflammatory mediators, enhancement of endogenous antioxidant systems, and direct scavenging of free radicals.

Modulation of Inflammatory Mediators and Markers (e.g., Reduction of Carrageenan-Induced Inflammation, ESR, Nitric Oxide Radicals, Lipid Peroxidation)

Preclinical models of inflammation, such as carrageenan-induced paw edema in rats, are standard for evaluating the anti-inflammatory potential of novel compounds. mdpi.comjrasb.comnih.gov This model involves the injection of carrageenan, an irritant that induces a localized inflammatory response characterized by edema, and the release of various inflammatory mediators. jrasb.com

Nitric oxide (NO) is a key signaling molecule in the inflammatory process. mdpi.com While it has important physiological roles, excessive production of NO can contribute to tissue damage. researchgate.net The ability of a compound to scavenge nitric oxide radicals is therefore considered a significant anti-inflammatory mechanism. researchgate.netmdpi.com

Lipid peroxidation is a marker of oxidative stress-induced cellular damage that often accompanies inflammation. oatext.comresearchgate.net It is a chain reaction involving the oxidative degradation of lipids, which can lead to the damage of cell membranes. researchgate.net The inhibition of lipid peroxidation is another important indicator of anti-inflammatory and antioxidant activity.

While specific data on this compound's ability to reduce carrageenan-induced inflammation, erythrocyte sedimentation rate (ESR), nitric oxide radicals, and lipid peroxidation is not extensively available, the known anti-inflammatory properties of other cardiac glycosides suggest that these are plausible mechanisms of action for this compound that warrant further investigation.

Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., Glutathione (GSH), Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx))

The human body possesses a sophisticated endogenous antioxidant defense system to counteract the damaging effects of reactive oxygen species (ROS). This system includes enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which work in concert to neutralize harmful free radicals. ijpsr.com

Superoxide Dismutase (SOD) : This enzyme catalyzes the dismutation of the superoxide anion radical into molecular oxygen and hydrogen peroxide. ijpsr.com

Catalase (CAT) : Found predominantly in peroxisomes, catalase breaks down hydrogen peroxide into water and oxygen, thus preventing the formation of more dangerous hydroxyl radicals. arxiv.orgtubitak.gov.tr

Glutathione Peroxidase (GPx) : This enzyme, along with glutathione (GSH), plays a crucial role in reducing hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively. semanticscholar.org

One study on the methanolic extract of Thevetia peruviana fruit reported that it was able to restore the levels of reduced glutathione, superoxide dismutase, and catalase in rats, suggesting an augmentation of the endogenous antioxidant mechanisms. researchgate.net

Direct Free Radical Scavenging Capabilities (e.g., DPPH, Superoxide Anion, Hydroxyl Radical)

In addition to enhancing endogenous antioxidant systems, compounds can exert antioxidant effects by directly scavenging free radicals. Various in vitro assays are used to determine the free radical scavenging potential of substances.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This is a common and straightforward method to evaluate the ability of a compound to act as a hydrogen donor or free radical scavenger. jddtonline.infoijarbs.comresearchgate.net

Superoxide Anion Radical Scavenging Assay : This assay measures the ability of a substance to quench the superoxide anion, a precursor to other more reactive oxygen species. ijsdr.orgresearchgate.net

Hydroxyl Radical Scavenging Assay : The hydroxyl radical is one of the most reactive and damaging free radicals. This assay assesses a compound's ability to neutralize this potent oxidant. nih.gov

Studies on various extracts of Thevetia neriifolia (a synonym for Thevetia peruviana) have demonstrated DPPH radical scavenging activities. jddtonline.infoijarbs.com One investigation revealed that the latex of Thevetia peruviana, which contains cardiac glycosides like this compound, exhibited potent antioxidant activity with an IC50 value of 43.9 µg/mL for scavenging the DPPH radical. nih.gov The IC50 value represents the concentration of a substance required to inhibit 50% of the free radicals and is a measure of antioxidant potency. nih.gov

Biochemical Mechanisms Underlying this compound's Anti-Fertility Potential

Traditional medicine has utilized Thevetia peruviana as an abortifacient, prompting scientific investigation into its anti-fertility properties. mdpi.com this compound, as a major bioactive compound of the plant, is implicated in these effects.

Impact on Hormonal Regulation (e.g., Modulation of Estrogen and Progesterone Levels)

The regulation of female reproductive functions, including the estrous cycle and implantation, is intricately controlled by the hormones estrogen and progesterone. mdpi.com A study on a cardiac glycoside-free methanolic extract of T. peruviana leaves demonstrated significant anti-fertility potential. mdpi.com This extract was found to exhibit anti-implantation activity by increasing estrogen levels and decreasing progesterone levels. mdpi.com Progesterone is essential for preparing the uterine lining for the implantation of a fertilized egg and for maintaining pregnancy. ijarbs.com A reduction in progesterone levels can therefore disrupt these processes.

It is important to note that this particular study utilized an extract that was specifically freed of cardiac glycosides, including this compound. mdpi.com However, other reports indicate that T. peruviana leaves, which are traditionally used for their abortifacient properties, do contain this compound A and this compound B. magnascientiapub.com This suggests that while other compounds in the plant may contribute to its anti-fertility effects, the potential role of this compound in modulating hormonal levels cannot be discounted and requires further specific investigation.

Mechanisms of Antimicrobial Activity

Extracts of Thevetia peruviana, containing this compound as a major glycoside, have demonstrated a broad spectrum of antimicrobial activity. researchgate.net The bioactivity is often attributed to the plant's rich content of secondary metabolites, including cardiac glycosides, flavonoids, and tannins. imrpress.comijls.in

Various solvent extracts from the leaves and seeds of T. peruviana have shown inhibitory effects against a range of both Gram-positive and Gram-negative bacteria. The antibacterial spectrum includes pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and Shigella species. imrpress.comresearchgate.netwikipedia.org

The efficacy of the extracts appears to be dependent on the solvent used for extraction. For instance, one study found that a methanol extract of the leaves showed significant activity against Pseudomonas aeruginosa, while an acetone extract was moderately active. ijpjournal.com Another study reported that n-hexane extracts showed the highest activity against Shigella species, Salmonella species, and Staphylococcus aureus. imrpress.com Conversely, some studies have reported only poor to moderate antibacterial effects from ethanol extracts against certain strains. wikipedia.org

The precise mode of antibacterial action for this compound has not been fully elucidated. However, the general mechanism for cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, an essential enzyme that maintains cellular ion homeostasis. cvpharmacology.commanualofmedicine.comresearchgate.net Disruption of this pump leads to altered membrane potential and can interfere with cellular survival. It has also been suggested that other compounds within the extracts, such as flavonoids, may contribute to the antibacterial effect by forming complexes with the bacterial cell wall. imrpress.com Ultrastructural analysis of bacteria exposed to seed kernel extracts revealed significant changes, further suggesting membrane-disruptive activity. researchgate.net

Table 2: Antibacterial Spectrum of Thevetia peruviana Extracts

Bacterial Species Gram Stain Activity Observed Source(s)
Staphylococcus aureus Positive Susceptible researchgate.netimrpress.comresearchgate.netwikipedia.org
Bacillus subtilis Positive Susceptible researchgate.net
Escherichia coli Negative Susceptible researchgate.netimrpress.comwikipedia.org
Pseudomonas aeruginosa Negative Susceptible ijpjournal.comresearchgate.net
Klebsiella pneumoniae Negative Susceptible researchgate.netresearchgate.net
Salmonella typhi Negative Susceptible wikipedia.org
Shigella flexneri Negative Susceptible ijpjournal.comwikipedia.org
Micrococcus luteus Positive Susceptible ijpjournal.com

In addition to antibacterial properties, extracts from T. peruviana exhibit significant antifungal activity. The spectrum of susceptible fungi includes Candida albicans, Aspergillus niger, Mucor species, Rhizopus species, Penicillium species, Alternaria solani, and Cladosporium cucumerinum. researchgate.netnih.gov

Alcoholic extracts of the leaves have been shown to effectively inhibit the growth of C. albicans, A. niger, Mucor, Rhizopus, and Penicillium. researchgate.net Studies focusing on plant pathogens found that alcoholic crude extracts and partially purified fractions from the leaves demonstrated maximum inhibitory activity against Alternaria solani. nih.gov Interestingly, some studies have noted that the antifungal effects can be light-dependent, suggesting the presence of photoactive compounds in the extracts.

Table 3: Antifungal Spectrum of Thevetia peruviana Extracts

Fungal Species Activity Observed Source(s)
Candida albicans Susceptible researchgate.netresearchgate.net
Aspergillus niger Susceptible researchgate.net
Mucor sp. Susceptible researchgate.net
Rhizopus sp. Susceptible researchgate.net
Penicillium sp. Susceptible researchgate.net
Alternaria solani Susceptible nih.gov
Cladosporium cucumerinum Susceptible ijls.in
Cryptococcus neoformans Susceptible researchgate.net

Structure Activity Relationship Sar Studies of Thevetin and Its Analogues

Correlating Structural Motifs with Specific Biological Activities

The aglycone, or genin, is the non-sugar part of the glycoside and is a primary determinant of its biological potency. In thevetin and its analogues, the aglycone is a steroid nucleus. Variations in the substituents on this steroid core can lead to significant differences in activity. This compound itself is a term for a mixture of glycosides, with this compound A and this compound B being major components, differing in their aglycone moieties.

Recent studies on Thevetia thevetioides have characterized several aglycones, including digitoxigenin, cannogenin (B1252837), and yccotligenin. nih.gov The polarity of the aglycone, influenced by its functional groups, can affect the compound's interaction with its biological target and its pharmacokinetic properties. A comparison of cardenolides with the same sugar composition reveals that cannogenin is the most polar aglycone, being strongly retained in chromatography, while digitoxigenin is the least polar. Yccotligenin exhibits intermediate polarity. nih.gov This difference in polarity can be correlated with their biological potency, as it affects how the molecule interacts with cell membranes and the active site of its target enzyme, Na+/K+-ATPase.

AglyconeKey Structural Feature(s)Relative PolarityAssociated this compound Analogue
DigitoxigeninStandard cardenolide steroid nucleusLowThis compound B
CannogeninContains an additional aldehyde groupHighThis compound A
YccotligeninContains an 18,20-epoxy groupIntermediateThis compound C

The sugar moiety attached to the C-3 position of the aglycone plays a crucial role in modulating the biological activity of this compound. While the aglycone is primarily responsible for the intrinsic activity, the sugar chain influences the compound's solubility, pharmacokinetics, and binding affinity to its target.

The number of sugar units can significantly impact biological activity. Generally, a decrease in the number of sugar residues can lead to an increase in cytotoxicity. This is observed in the chromatographic behavior of this compound analogues, where monoglycosides, diglycosides, and triglycosides exhibit different migration patterns, reflecting their varying polarities. nih.gov

Glycoside TypeNumber of Sugar UnitsGeneral Impact on PolarityPotential Impact on Cytotoxicity
Monoglycoside1LowerPotentially Higher
Diglycoside2IntermediateIntermediate
Triglycoside3HigherPotentially Lower

A defining feature of cardenolides, including this compound, is the five-membered unsaturated lactone ring (a butenolide ring) attached at the C-17 position of the steroid nucleus. This structural motif is essential for the cardiotonic and cytotoxic activities of these compounds.

The unsaturated nature of the lactone ring makes the C-22 carbon atom electrophilic and susceptible to nucleophilic attack, which is believed to be a key step in the interaction with the Na+/K+-ATPase enzyme. Studies have shown that saturation of the double bond in the lactone ring or its complete removal leads to a significant loss of biological activity. nih.gov For instance, this compound C and acetylthis compound C, which lack the unsaturated lactone ring, are considered cardio-inactive. nih.govresearchgate.net This underscores the critical role of the lactone ring's electronic properties in the biological efficacy of this compound and its analogues.

Rational Design and Synthesis of this compound Analogues for SAR Probing

The rational design and synthesis of analogues are fundamental to SAR studies. This involves the targeted chemical modification of the parent molecule to investigate the role of specific functional groups and structural features. While extensive synthetic work has been done on cardiac glycosides like digitoxin, the principles are directly applicable to this compound.

A powerful strategy for probing the role of the sugar moiety is "neoglycorandomization." This chemical glycosylation method allows for the attachment of a wide variety of unprotected and non-activated sugars to an aglycone. nih.gov This technique can be used to create a library of this compound analogues with different sugar chains, which can then be screened for their biological activities. For example, applying this to digitoxin resulted in analogues with significantly enhanced potency and tumor specificity, demonstrating that subtle sugar modifications can dramatically modulate biological properties. nih.gov Such an approach could be used to synthesize novel this compound derivatives to explore the full potential of its SAR.

Computational Approaches for Predicting and Analyzing SAR (e.g., Quantitative Structure-Activity Relationship (QSAR) studies)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for analyzing and predicting the SAR of this compound and its analogues. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For cardiac glycosides, QSAR models have been developed to predict their cytotoxic activity against various cancer cell lines. scholarsresearchlibrary.comresearchgate.net These models use a range of molecular descriptors, such as:

Docking scores: Predicting the binding affinity to the Na+/K+-ATPase.

Binding free energy: Calculating the energy of interaction between the ligand and the receptor.

ADME properties: Predicting the absorption, distribution, metabolism, and excretion of the compounds.

Pharmacophore-based 3D-QSAR: Identifying the 3D arrangement of essential features for biological activity.

Advanced Research Methodologies and Future Directions in Thevetin Studies

Development and Validation of Sensitive and Specific Analytical Techniques for Research Samples

Accurate and reliable quantification of thevetin in biological samples is fundamental for research. The development of sensitive and specific analytical methods is crucial for pharmacokinetic studies, quality control of plant extracts, and understanding cellular uptake and distribution.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly suitable technique for the analysis of cardiac glycosides due to its sensitivity and selectivity. mdpi.com A sensitive and specific LC-MS/MS procedure has been developed and validated for the identification and quantification of this compound B and other cardiac glycosides in human serum. nih.govkisti.re.kr This methodology is critical for analyzing complex biological matrices where this compound may be present at low concentrations.

The validation of these methods encompasses several key parameters to ensure reliability and reproducibility. nih.gov For this compound B, a method utilizing solid-phase extraction (SPE) for sample preparation demonstrated a recovery rate higher than 94%. nih.gov The assay showed linearity over a range of 0.5–8 ng/ml in serum, with a limit of detection (LOD) of 0.27 ng/ml. nih.govkisti.re.kr Such validated methods are essential for precise quantification in research settings, including plant extracts and cell culture media, providing a foundation for understanding the compound's behavior in biological systems. researchgate.netresearchgate.net The fragmentation of cardenolides in MS/MS analysis is often characterized by the sequential loss of sugar units, which aids in structural characterization. researchgate.netbiorxiv.org

Table 1: Example Validation Parameters for LC-MS/MS Quantification of this compound B in Human Serum Data sourced from Kohls et al., 2012. nih.govkisti.re.kr

Validation Parameter Result
Linearity Range 0.5–8 ng/ml
Limit of Detection (LOD) 0.27 ng/ml
Recovery > 94%
Sample Preparation Solid Phase Extraction (SPE)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography used extensively for the fingerprinting of medicinal plants and natural products. researchgate.net It offers advantages such as the simultaneous processing of multiple samples, high sensitivity, and the use of small amounts of solvent, making it a versatile method for rapid analysis. researchgate.net For cardiac glycosides, chemical identification tests and thin-layer chromatography continue to be relevant analytical methods. researchgate.netresearcher.lifevedomostincesmp.ru HPTLC serves as a valuable tool for the rapid profiling of complex cardenolide mixtures from plant extracts, allowing for comparative analysis between different species or batches. This technique can be used as a preliminary screening method before more sensitive quantification by LC-MS/MS.

Spectrophotometric methods, while often less selective than chromatographic techniques, are utilized for the quantitative testing of cardiac glycosides in contexts like herbal drug extracts. researchgate.netresearcher.lifevedomostincesmp.ru For accurate qualitative and quantitative determination, cardiac glycosides are typically converted into colored derivatives that can be measured. iosrjournals.org For instance, the oxidation of deoxy sugars by periodic acid (HIO4) to form dialdehydes, which then react with 2-thiobarbituric acid, produces colored complexes that can be measured spectrophotometrically at 532 nm. iosrjournals.org Direct measurement in the UV spectrum shows absorption maxima for cardenolides at approximately 217 nm. iosrjournals.org While these methods can be non-selective, they provide a means for estimating total glycoside content in research settings where high specificity is not the primary requirement. researchgate.netvedomostincesmp.ru

Establishment and Characterization of In Vitro Cellular and Biochemical Models for this compound Research

In vitro models are indispensable for investigating the cellular and molecular mechanisms underlying the biological activity of this compound. These models allow for controlled experiments to dissect specific pathways and identify molecular targets.

The anticancer potential of extracts containing this compound and related glycosides has been investigated using various human cancer cell lines. A methanolic extract from Thevetia peruviana fruit demonstrated cytotoxic activity against prostate, breast, colorectal, and lung cancer cell lines. nih.gov The study observed morphological changes indicative of apoptosis, such as membrane blebbing and cell size reduction, which were confirmed by DNA fragmentation assays. nih.gov

In another study, an ethanolic extract from T. peruviana flowers was shown to enhance tumor necrosis factor-alpha (TNF-α) and TRAIL-induced apoptosis in human cervical cancer (HeLa) cells. nih.gov The mechanism involved the activation of caspase-8 and caspase-3, as well as the cleavage of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair and programmed cell death. nih.gov The use of defined cell lines like HeLa, A549 (lung cancer), and T47D (breast cancer) allows researchers to study the specific effects of compounds on cell cycle progression and the induction of apoptotic pathways. biomedpharmajournal.orgmdpi.com

Table 2: Cytotoxic Activity (IC50) of Thevetia peruviana Methanolic Extract on Human Cancer Cell Lines Data sourced from Z-Chávez et al., 2017. nih.gov

Cell Line Cancer Type IC50 (μg/mL)
PC-3 Prostate 1.91 ± 0.76
MCF-7 Breast 5.78 ± 2.12
HCT-116 Colorectal 6.30 ± 4.45

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects, and assays to measure this inhibition are central to drug discovery. mdpi.comresearchgate.net For this compound, an enzyme-linked immunosorbent assay (ELISA) was developed for its detection, which utilized penicillinase as a marker enzyme. nih.gov While this is an immunoassay, it highlights the use of enzymes in analytical techniques for this compound.

More broadly, enzyme inhibition assays are crucial for validating the molecular targets of compounds like this compound. These assays measure the ability of a compound to reduce the catalytic activity of a specific enzyme. Kinetic studies can determine the potency of the inhibitor (e.g., IC50 value) and its mode of action. nih.gov For example, in studies of other natural compounds, inhibition constants (Ki) are determined to measure the affinity of the inhibitor for the enzyme. nih.gov Such assays are fundamental for confirming that this compound's biological effects, such as apoptosis, are mediated through the inhibition of specific target enzymes, thereby validating them as molecular targets for further study.

Integration of Omics Technologies for Systems-Level Understanding

Advanced research in the study of this compound and its producing organisms, such as Thevetia peruviana, is increasingly relying on omics technologies to gain a holistic, systems-level understanding of the complex biological processes involved in its biosynthesis and mechanism of action. These high-throughput approaches, including metabolomics and proteomics, provide comprehensive datasets that, when integrated, can elucidate intricate molecular networks.

Metabolomics for Comprehensive Metabolite Profiling in Response to this compound and Elicitors

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, serves as a powerful tool to create a comprehensive chemical phenotype of a biological system under specific conditions. In the context of this compound research, metabolomic profiling is instrumental in understanding how the production of this and other secondary metabolites in Thevetia peruviana is influenced by various stimuli, particularly elicitors.

Elicitors are compounds that trigger a defense response in plants, often leading to an increased production of secondary metabolites. Studies on Thevetia peruviana cell suspension cultures have demonstrated that the application of elicitors, such as methyl jasmonate (MeJA) and salicylic acid (SA), can significantly alter the metabolic profile of the cells, leading to an enhanced accumulation of phenolic compounds, flavonoids, and cardiac glycosides. nih.gov

A transcriptome analysis of T. peruviana cell suspensions treated with MeJA revealed an upregulation of genes in the glycolytic pathway, which provides the necessary energy and metabolic precursors for the biosynthesis of secondary metabolites. nih.gov This study also showed that MeJA treatment leads to a significant increase in the production of total cardiac glycosides, with the highest concentration observed 96 hours after elicitation. nih.gov Specifically, the total cardiac glycoside content increased to 69.877 ± 5.300 mg DE/g DW at 96 hours post-elicitation with 3 µM of MeJA. nih.gov

Further research has focused on optimizing the production of specific classes of metabolites. For instance, the application of MeJA and SA in T. peruviana cell cultures was shown to increase the total flavonoid content. scielo.brscielo.br An optimization study found that 0.3 µM MeJA, added on the 5th day with a harvest time of 90 hours, resulted in a total flavonoid content of 4.14 mg QE/g DW. scielo.brscielo.br

The following table summarizes the quantitative changes in secondary metabolite production in Thevetia peruviana cell cultures in response to elicitors, based on findings from recent studies.

Elicitor-Induced Changes in Secondary Metabolite Production in Thevetia peruviana Cell Cultures

ElicitorConcentrationTime PointMetabolite ClassFold Increase vs. ControlReference
Methyl Jasmonate (MeJA)3 µM96 hoursTotal Cardiac GlycosidesData not expressed as fold increase, but significant upregulation reported nih.gov
Methyl Jasmonate (MeJA)3 µM96 hoursTotal Phenolic CompoundsSignificant upregulation reported nih.gov
Methyl Jasmonate (MeJA)3 µM96 hoursTotal FlavonoidsSignificant upregulation reported nih.gov
Salicylic Acid (SA)300 µM24 hoursTotal Flavonoids1.3 scielo.brscielo.br

Proteomics for Global Protein Expression Analysis and Target Identification

Proteomics, the large-scale analysis of proteins, provides a direct window into the functional state of a biological system. In this compound research, proteomics is employed to understand the global changes in protein expression in Thevetia peruviana in response to various conditions and to identify the direct protein targets of this compound and other cardiac glycosides.

A proteomic analysis of the latex of Thevetia peruviana led to the identification of 33 proteins, including storage proteins, a peptidase inhibitor, cysteine peptidases, peroxidases, and osmotins. nih.govresearchgate.net This study highlights the complex protein machinery present in the plant's defense system. One notable finding was the purification and characterization of an unusual cysteine peptidase named peruvianin-I. nih.gov

While direct proteomic studies on the effect of this compound on cellular protein expression are still emerging, broader studies on cardiac glycosides offer valuable insights. Cardiac glycosides are known to inhibit the Na+/K+-ATPase pump. nih.govmdpi.com Upon binding of a cardiac glycoside, the cytoplasmic tyrosine kinase SRC is released from the complex, leading to its activation and subsequent activation of the epidermal growth factor receptor (EGFR). nih.gov This indicates a complex signaling cascade initiated by the interaction of cardiac glycosides with their primary target.

The transcriptome analysis of T. peruviana cell suspensions treated with methyl jasmonate provides a proxy for understanding potential changes at the proteome level. This study identified the upregulation of key genes involved in the biosynthesis of cardiac glycosides, such as those encoding isopentenyl-diphosphate delta-isomerase (IPP2), Farnesyl pyrophosphate synthase (TPS), and Squalene synthase (SQS1). nih.gov The increased expression of these genes strongly suggests a corresponding increase in the levels of the enzymes they encode.

The following table presents a selection of proteins and genes identified in Thevetia peruviana that are relevant to the biosynthesis of secondary metabolites, including cardiac glycosides.

Proteins and Genes of Interest in Thevetia peruviana Secondary Metabolism

Protein/GeneFunctionMethod of IdentificationSignificance in this compound ContextReference
Peruvianin-ICysteine PeptidaseProteomic analysis of latexPart of the plant's defense-related protein profile. nih.gov
IPP2Isopentenyl-diphosphate delta-isomeraseTranscriptome analysisUpregulated by MeJA, involved in the early steps of terpenoid biosynthesis, a precursor pathway for cardiac glycosides. nih.gov
TPSFarnesyl pyrophosphate synthaseTranscriptome analysisUpregulated by MeJA, a key enzyme in the biosynthesis of isoprenoids, which are precursors to cardiac glycosides. nih.gov
SQS1Squalene synthaseTranscriptome analysisUpregulated by MeJA, involved in the sterol pathway, which leads to the aglycone backbone of cardiac glycosides. nih.gov

Harnessing Ethnobotanical Knowledge for Targeted Chemical Research and Bioactivity Screening

Ethnobotany, the study of the traditional knowledge and customs of a people concerning plants and their medical, religious, and other uses, provides a valuable starting point for modern drug discovery. The long history of human interaction with medicinal plants has resulted in a rich repository of information about their therapeutic properties. This traditional knowledge can guide researchers in the selection of plants for phytochemical and pharmacological investigation, significantly increasing the chances of discovering new bioactive compounds.

Thevetia peruviana has a long history of use in traditional medicine across various cultures. phcogcommn.org All parts of the plant are recognized for their medicinal properties, with the leaves being traditionally used as a cardiotonic and diuretic. ijpsr.com The plant has also been used in the treatment of heart problems. iarjset.com This traditional use as a cardiotonic is a direct pointer to the presence of cardiac glycosides, such as this compound, which are known for their effects on the heart muscle.

Modern scientific research has validated this ethnobotanical knowledge. Phytochemical investigations of Thevetia peruviana have consistently identified the presence of a variety of cardiac glycosides, including this compound A, this compound B, neriifolin, and peruvoside. ijpsr.comijsdr.org These compounds are responsible for the cardiotonic effects observed in traditional use.

The ethnobotanical information not only helps in identifying the class of compounds to look for but also guides the bioactivity screening process. For instance, knowing that a plant is traditionally used for heart ailments directs researchers to test its extracts and isolated compounds for cardiotonic activity. A study investigating the phytochemicals in various parts of Thevetia peruviana confirmed the presence of cardiac glycosides in the leaves, stems, flowers, fruits, and seeds, corroborating the plant's widespread traditional use for conditions that would benefit from their therapeutic action. ijrar.com

Furthermore, the traditional knowledge can also inform the development of new therapeutic applications. For example, while the cardiotonic properties of Thevetia peruviana are well-documented in traditional medicine, modern research has also explored the anticancer potential of its cardiac glycosides. nih.gov This demonstrates how ethnobotanical leads can be expanded upon to uncover novel pharmacological activities.

The following table illustrates the link between the ethnobotanical uses of Thevetia peruviana and the scientific validation through chemical and bioactivity studies.

Ethnobotanical Uses and Scientific Validation of Thevetia peruviana

Traditional UsePlant Part UsedScientific Rationale/FindingKey Bioactive CompoundsReference
Cardiotonic (strengthens heart contractions)LeavesExtracts and isolated compounds demonstrate positive inotropic effects.This compound A, this compound B, Neriifolin, Peruvoside ijpsr.comiarjset.com
Treatment of heart failureGeneral (plant parts unspecified in some traditional accounts)Cardiac glycosides inhibit the Na+/K+-ATPase pump, a mechanism used in the treatment of heart failure.Cardiac Glycosides (general) nih.govmdpi.com
AntimicrobialLeavesEthanol and n-hexane extracts show inhibitory activity against various pathogenic bacteria.Flavonoids, Phenols, Cardiac Glycosides nrfhh.com

Q & A

Q. How can researchers identify gaps in understanding Thevetin’s pharmacological mechanisms?

To address this, conduct a systematic literature review focusing on recent studies (past 5–10 years) to map known mechanisms (e.g., sodium-potassium ATPase inhibition) and unresolved questions. Use databases like PubMed and Web of Science with keywords such as "this compound cardiac glycoside," "this compound pharmacokinetics," and "this compound toxicity mechanisms." Compare findings across in vitro, in vivo, and clinical studies to highlight discrepancies or understudied pathways .

Q. What methodologies are optimal for isolating and characterizing this compound from plant sources?

Standard protocols include solvent extraction (e.g., methanol/water mixtures) followed by chromatographic purification (HPLC or TLC). Validate purity via mass spectrometry and NMR, ensuring alignment with published spectral data. For novel sources, include comparative phytochemical profiling to distinguish this compound from structurally similar glycosides .

Q. How should hypotheses be structured to investigate this compound’s dual therapeutic-toxic effects?

Frame hypotheses around dose-dependent outcomes, such as: "At low concentrations, this compound enhances cardiac contractility via ATPase inhibition, while at higher doses, it induces cytotoxicity through oxidative stress pathways." Base predictions on prior toxicological studies of related glycosides (e.g., digoxin) and pilot dose-response experiments .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in this compound’s reported efficacy across studies?

Employ factorial designs to isolate variables like dosage, administration route, and model systems (e.g., rodent vs. human cardiomyocytes). Use meta-analysis to quantify effect sizes from heterogeneous data, and perform sensitivity analyses to identify confounding factors (e.g., impurities in plant extracts) .

Q. What strategies ensure reproducibility in this compound-related experiments?

Document all protocols in detail, including batch numbers of reagents, equipment calibration records, and environmental conditions (e.g., temperature/pH). Share raw data and code for statistical analyses via repositories like Zenodo. Validate findings through independent replication labs, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. Which advanced statistical methods are suitable for analyzing this compound’s dose-response relationships?

Use nonlinear regression models (e.g., Hill equation) to estimate EC50/LC50 values. For multi-omics data (transcriptomics/proteomics), apply dimensionality reduction (PCA or t-SNE) and pathway enrichment analysis (via KEGG/GO databases) to identify critical pathways affected by this compound .

Q. How can researchers validate this compound’s molecular targets using CRISPR or RNAi?

Design knockdown/knockout experiments in cell lines (e.g., HEK293 or iPSC-derived cardiomyocytes) targeting putative interactors like ATP1A1. Use rescue experiments (e.g., overexpression of wild-type ATP1A1) to confirm specificity. Pair with biophysical methods (surface plasmon resonance) to assess direct binding .

Methodological Considerations

  • Data Contradiction Analysis : Compare studies using PRISMA guidelines for systematic reviews, highlighting differences in model systems, dosing, or measurement techniques .
  • Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for reporting animal research, including justification of sample sizes and humane endpoints .
  • Cross-Disciplinary Integration : Combine pharmacological assays with computational modeling (e.g., molecular dynamics simulations) to predict this compound’s interaction dynamics with ion channels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.